molecular formula C10H10F2O3 B7874104 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

Cat. No.: B7874104
M. Wt: 216.18 g/mol
InChI Key: ATMMSEMEPKOWQL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Biological Activity

3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its antimicrobial and antioxidant properties, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O3. The presence of the difluoroethoxy group and the methoxybenzaldehyde moiety contributes to its unique chemical behavior, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to this compound. For instance, a study on related compounds showed significant antibacterial activity against various strains of Salmonella, with minimal inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL for different strains (Table 1) .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
MBTSalmonella typhi (ATCC 6539)64
MBTSalmonella paratyphi A64
MBTSalmonella paratyphi B128
MBTSalmonella typhimurium64

The compound's structure suggests that it may exhibit similar or enhanced antibacterial properties due to the presence of the difluoroethoxy group, which can influence membrane permeability and interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of similar benzaldehyde derivatives has been assessed through various assays. For example, a study indicated that compounds like 2-hydroxy-4-methoxybenzaldehyde demonstrated moderate antioxidant activity with IC50 values in the range of 9.04 mg/mL for DPPH radical scavenging . While specific data on this compound is limited, it is reasonable to hypothesize that its structural analogs could exhibit comparable antioxidant effects.

Table 2: Antioxidant Activity Assay Results for Related Compounds

Assay TypeIC50 (mg/mL)
DPPH Inhibition9.04
β-Carotene Bleaching0.25
Ferrozine-Fe²⁺ Complex Formation2.31

Case Studies and Research Findings

In-depth case studies have highlighted the efficacy of benzaldehyde derivatives in clinical settings. For instance, research has shown that certain derivatives can effectively disrupt biofilms formed by antibiotic-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest that modifications like the difluoroethoxy group might enhance biofilm disruption capabilities .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The difluoroethoxy group may alter membrane fluidity, enhancing permeability and leading to increased susceptibility of bacteria.
  • Reactive Oxygen Species (ROS) Generation : Compounds with antioxidant properties often act by generating ROS, which can damage cellular components in pathogens.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-3-2-7(5-13)4-9(8)15-6-10(11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMMSEMEPKOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.04 g of isovanillin and 15.5 g of potassium carbonate are placed in an autoclave. 50 ml of DMF are added as well as 12.44 g of 2-bromo-1,1-difluoroethane. The autoclave is closed and heated at 60° C. for 20 h. Then the solids are filtered off and washed with 120 ml of DMF. About 120 ml of the solvent are distilled off and the residue poured on 200 ml of ice/water, where the product precipitates. After stirring the slurry for 30 minutes the product is filtered off and dried to give 13.69 g of the desired product.
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
12.44 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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